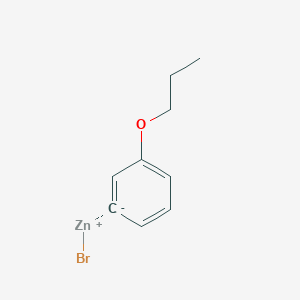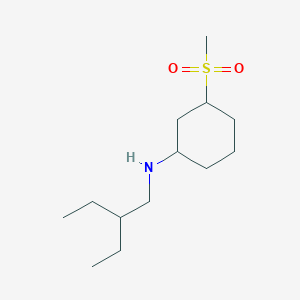
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: is a synthetic organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an amine group, an ethylbutyl chain, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylbutyl Chain: This step involves the alkylation of the cyclohexane ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce thiol derivatives.
科学的研究の応用
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: can be compared with other amine-substituted cyclohexane derivatives.
Methylsulfonyl-substituted compounds: These include compounds with similar sulfonyl groups but different alkyl chains or ring structures.
Uniqueness
Structural Features: The combination of the ethylbutyl chain, methylsulfonyl group, and cyclohexane ring makes this compound unique.
Chemical Properties: Its specific reactivity and potential biological activity distinguish it from other similar compounds.
特性
分子式 |
C13H27NO2S |
|---|---|
分子量 |
261.43 g/mol |
IUPAC名 |
N-(2-ethylbutyl)-3-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO2S/c1-4-11(5-2)10-14-12-7-6-8-13(9-12)17(3,15)16/h11-14H,4-10H2,1-3H3 |
InChIキー |
VUDLPUKQICRLRM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CNC1CCCC(C1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


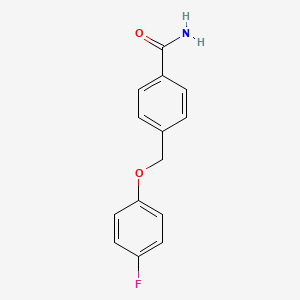
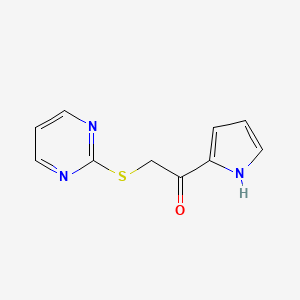
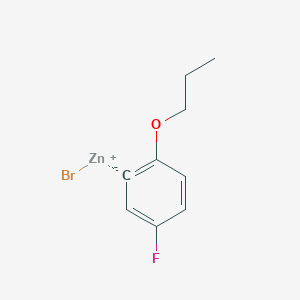
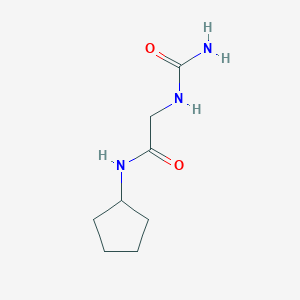

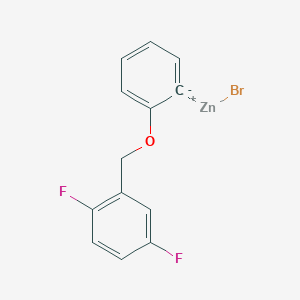
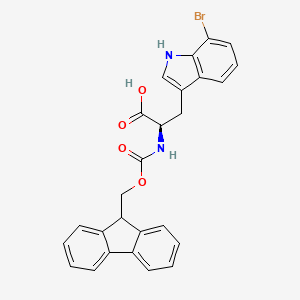
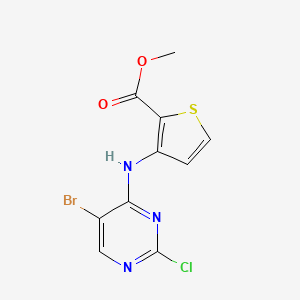
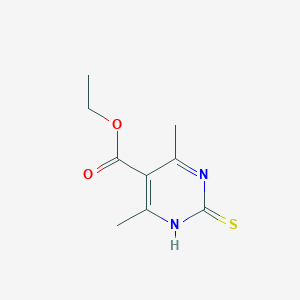
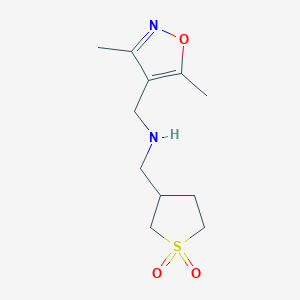
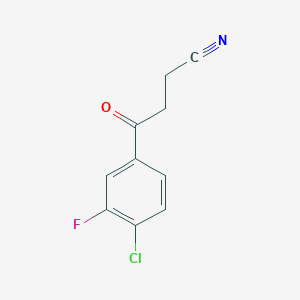
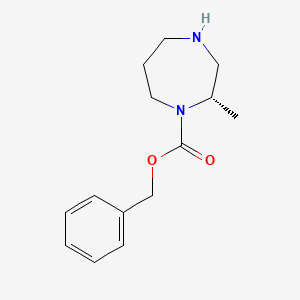
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
